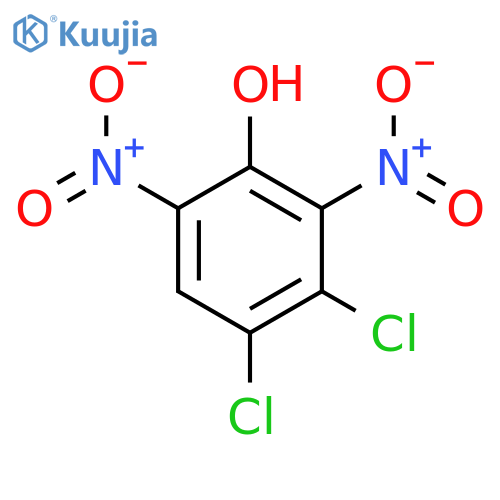Cas no 1664-10-4 (3,4-dichloro-2,6-dinitrophenol)
3,4-ジクロロ-2,6-ジニトロフェノールは、強力な除草活性を示す有機化合物です。その化学構造は、2つのニトロ基(-NO₂)と2つの塩素原子(-Cl)がフェノール骨格に導入されており、これにより高い反応性と選択的除草効果が発揮されます。主に非農耕地や工業地域での雑草防除に適しており、残留性が低く環境負荷が比較的少ない特徴があります。また、他の除草剤との併用により効果範囲を拡大できるため、総合的な雑草管理システムにおいて有用です。化学的安定性に優れ、製剤化の際にも高い均一性を維持します。

1664-10-4 structure
商品名:3,4-dichloro-2,6-dinitrophenol
3,4-dichloro-2,6-dinitrophenol 化学的及び物理的性質
名前と識別子
-
- Phenol,3,4-dichloro-2,6-dinitro-
- 3,4-dichloro-2,6-dinitrophenol
- 2(1H)-Quinolinone, 3,4-dichloro-1-phenyl-
- 3,4-Dichlor-1-phenyl-2(1H)-chinolon
- 3,4-Dichlor-2,6-dinitro-phenol
- AC1MD7LS
- ACMC-20md5b
- CTK0D5016
- 1664-10-4
- AKOS037647954
- NSC-141408
- BAA66410
- DTXSID70937192
- EN300-192038
- Phenol, 3,4-dichloro-2,6-dinitro-
- AS-8207
- NSC141408
- MFCD09836174
- CS-0238250
-
- MDL: MFCD09836174
- インチ: InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H
- InChIKey: CTCOFMWFBMXCCZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Cl)Cl
計算された属性
- せいみつぶんしりょう: 251.93416
- どういたいしつりょう: 251.934
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 278
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 112Ų
じっけんとくせい
- 密度みつど: 1.867
- ふってん: 281.8°C at 760 mmHg
- フラッシュポイント: 124.2°C
- 屈折率: 1.677
- PSA: 106.51
- LogP: 3.56180
3,4-dichloro-2,6-dinitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR2761-250mg |
3,4-Dichloro-2,6-dinitrophenol |
1664-10-4 | 250mg |
£50.00 | 2025-02-19 | ||
| abcr | AB243550-1 g |
3,4-Dichloro-2,6-dinitrophenol, 95%; . |
1664-10-4 | 95% | 1g |
€312.50 | 2023-04-27 | |
| Apollo Scientific | OR2761-1g |
3,4-Dichloro-2,6-dinitrophenol |
1664-10-4 | 1g |
£150.00 | 2025-02-19 | ||
| Enamine | EN300-192038-5g |
3,4-dichloro-2,6-dinitrophenol |
1664-10-4 | 95% | 5g |
$659.0 | 2023-09-17 | |
| Enamine | EN300-192038-0.1g |
3,4-dichloro-2,6-dinitrophenol |
1664-10-4 | 95% | 0.1g |
$57.0 | 2023-09-17 | |
| 1PlusChem | 1P001X5Z-250mg |
Phenol, 3,4-dichloro-2,6-dinitro- |
1664-10-4 | 250mg |
$108.00 | 2025-02-19 | ||
| Enamine | EN300-192038-0.5g |
3,4-dichloro-2,6-dinitrophenol |
1664-10-4 | 95% | 0.5g |
$128.0 | 2023-09-17 | |
| Enamine | EN300-192038-0.25g |
3,4-dichloro-2,6-dinitrophenol |
1664-10-4 | 95% | 0.25g |
$82.0 | 2023-09-17 | |
| Aaron | AR001XEB-250mg |
Phenol, 3,4-dichloro-2,6-dinitro- |
1664-10-4 | 95% | 250mg |
$138.00 | 2025-01-21 | |
| abcr | AB243550-5g |
3,4-Dichloro-2,6-dinitrophenol, 95%; . |
1664-10-4 | 95% | 5g |
€1018.00 | 2025-02-21 |
3,4-dichloro-2,6-dinitrophenol 関連文献
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
1664-10-4 (3,4-dichloro-2,6-dinitrophenol) 関連製品
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1664-10-4)3,4-dichloro-2,6-dinitrophenol

清らかである:99%/99%
はかる:1g/5g
価格 ($):168.0/603.0